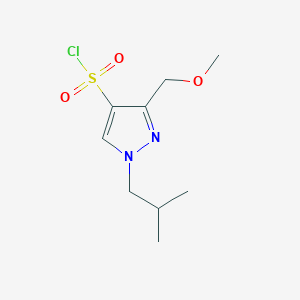
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide, also known as MBOC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MBOC belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is not fully understood. However, studies have suggested that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide inhibits the activity of certain enzymes and proteins involved in cancer cell growth and bacterial cell division. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been reported to have low toxicity and low side effects. In vitro studies have shown that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide inhibits the growth of cancer cells and bacteria, while leaving normal cells unharmed. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been found to reduce inflammation in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide in lab experiments is its low toxicity and low side effects. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been found to be stable under certain conditions, making it suitable for use in various assays. However, one of the limitations of using 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is its limited solubility in water, which may affect its activity in certain experiments.
Zukünftige Richtungen
There are several future directions for 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide research. One direction is to investigate the potential of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide as a therapeutic agent for cancer and bacterial infections. Another direction is to study the mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide in more detail to understand how it inhibits cancer cell growth and bacterial cell division. Additionally, future research could focus on developing more efficient methods for synthesizing 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide and improving its solubility in water.
Conclusion
In conclusion, 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been synthesized using various methods and has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. The mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and bacterial cell division. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has low toxicity and low side effects, making it suitable for use in lab experiments. Future research could focus on investigating the potential of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide as a therapeutic agent for cancer and bacterial infections, as well as improving its solubility in water.
Synthesemethoden
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide can be synthesized using different methods, including the reaction of 2-aminopyrazine with 2,5-dimethyl-1,3-benzodioxole-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2-aminopyrazine with 2,5-dimethyl-4-formylbenzoic acid in the presence of ammonium acetate and acetic anhydride. The product obtained from both methods is 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has shown potential applications in scientific research, particularly in the field of medicine. Studies have shown that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has anti-tumor, anti-inflammatory, and anti-bacterial properties. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been tested against bacteria such as Staphylococcus aureus and Escherichia coli and has exhibited antibacterial activity.
Eigenschaften
IUPAC Name |
6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-5-14-6-11(15-7)12(19)16-8-2-3-9-10(4-8)18-13(20)17-9/h2-6H,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENQIKHEQBTXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)
![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2419769.png)


![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)
![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2419775.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)
![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)

